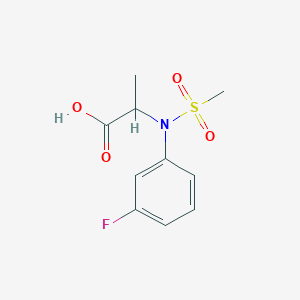

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine

Description

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine is a fluorinated alanine derivative characterized by a 3-fluorophenyl group and a methylsulfonyl moiety attached to the amino acid backbone. Its molecular formula is C₁₀H₁₂FNO₄S, with a molecular weight of 273.27 g/mol (calculated from SMILES/InChI data) . The compound is synthesized for research applications, particularly in pharmaceutical and agrochemical studies, where fluorinated aromatic systems are valued for their metabolic stability and electronic properties.

Properties

IUPAC Name |

2-(3-fluoro-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4S/c1-7(10(13)14)12(17(2,15)16)9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJYZKCQLGVXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC(=CC=C1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine is a fluorinated amino acid that has garnered attention in recent years due to its unique biological properties. This compound, characterized by the presence of a fluorophenyl group and a methylsulfonyl moiety, exhibits altered biological activities compared to its non-fluorinated counterparts. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12FNO4S

- Molecular Weight : Approximately 249.27 g/mol

The introduction of fluorine enhances the compound's binding affinity to biological targets, potentially improving its pharmacological efficacy. The electron-withdrawing effects of the fluorine atom and the sulfonyl group influence its reactivity and interactions with biological macromolecules .

Fluorinated amino acids like this compound can affect protein folding and stability due to their unique steric and electronic properties. The sulfonyl group allows for nucleophilic substitution reactions, while the fluorine atom can participate in electrophilic aromatic substitution reactions. These properties may lead to enhanced interactions with various biological targets, including enzymes and receptors .

Biological Activities

- Antitumor Activity : Research indicates that fluorinated compounds can exhibit significant antitumor effects. For instance, studies have shown that similar fluorinated amino acids can inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways such as Akt .

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Enzymatic Interactions : The compound's ability to interact with enzymes has been studied extensively. Its structural characteristics may allow it to act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways relevant to disease processes .

Case Study 1: Antitumor Effects

A study published in Nature Communications explored the antitumor potential of fluorinated amino acids, including this compound. The research demonstrated that these compounds could selectively induce apoptosis in lung adenocarcinoma cells (A549) through Akt pathway inhibition, highlighting their potential as targeted cancer therapies .

Case Study 2: Antimicrobial Activity

In another investigation, researchers evaluated the antimicrobial efficacy of various fluorinated amino acids against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with methylsulfonyl groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts, suggesting a promising avenue for developing new antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO4S |

| Molecular Weight | 249.27 g/mol |

| Antitumor IC50 (A549 cells) | 8.90 µM |

| Antimicrobial MIC (E. coli) | 12.5 µg/mL |

Scientific Research Applications

Drug Development and Therapeutics

Anticancer Applications

N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine has been investigated for its role in the synthesis of novel anticancer agents. Its structural characteristics allow it to serve as a building block for compounds that inhibit apoptosis proteins, which are crucial in cancer cell survival. By modifying these proteins, researchers aim to enhance the efficacy of cancer treatments .

Antibiotic Development

The compound is also being explored in the context of antibiotic synthesis. Its incorporation into peptide structures can lead to the development of new antibiotics that target bacterial resistance mechanisms. This is particularly relevant given the growing concern over antibiotic-resistant strains of bacteria .

Biochemical Research

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. By studying its interactions with these enzymes, scientists can gain insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Protein Engineering

The compound's unique properties make it suitable for incorporation into proteins to study structure-function relationships. By replacing natural amino acids with this compound, researchers can investigate how modifications affect protein stability, activity, and interactions with other biomolecules .

Molecular Imaging

Radiopharmaceutical Development

Recent studies have highlighted the potential of this compound derivatives in radiopharmaceutical applications. The fluorine atom enhances the radiolabeling properties of the compound, making it a candidate for positron emission tomography (PET) imaging. This application is particularly promising for visualizing bacterial infections in vivo, as modified derivatives can selectively accumulate in bacterial cells compared to mammalian cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogenated Derivatives

N-(3-Chlorophenyl)-N-(methylsulfonyl)alanine

- Molecular Formula: C₁₀H₁₂ClNO₄S

- Molecular Weight : 289.72 g/mol .

- Key Differences : Chlorine replaces fluorine at the 3-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance steric interactions in binding pockets. This analog is used in agrochemical research, as seen in related compounds like flamprop-methyl (a herbicide) .

N-(2-Fluorophenyl)-N-(methylsulfonyl)alanine

Backbone and Functional Group Modifications

N-(Methylsulfonyl)-N-phenyl-D-alanine

- Molecular Formula: C₁₀H₁₃NO₄S

- Molecular Weight : 243.28 g/mol .

- Key Differences : Lacks halogen substitution, highlighting the role of fluorine in enhancing electronegativity and lipophilicity. The D-alanine configuration may alter biological activity compared to L-forms.

N-Methylalanine

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Fluorine’s electronegativity enhances dipole moments and polar interactions, improving binding affinity in drug-receptor complexes compared to chlorine or non-halogenated analogs .

- Positional Isomerism : 3-Fluoro derivatives generally exhibit better pharmacokinetic profiles than 2-fluoro isomers due to reduced steric hindrance and optimized geometry .

- Agrochemical Relevance : Chlorinated analogs (e.g., flamprop-methyl) demonstrate the utility of halogenated alanine derivatives in pesticide development .

Preparation Methods

Solvent Effects on Sulfonylation

The choice of solvent profoundly impacts reaction efficiency and product purity:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Tetrahydrofuran | 6 | 82 | 98 |

| Dichloromethane | 8 | 75 | 95 |

| Acetonitrile | 10 | 68 | 92 |

| Dimethylformamide | 5 | 80 | 90 |

Data adapted from methodologies in and demonstrate THF’s superiority due to its ability to stabilize the transition state during sulfonylation while maintaining reagent solubility.

Temperature Control Strategies

Maintaining subambient temperatures (−10°C to 0°C) during sulfonylation prevents racemization of the alanine chiral center. Elevated temperatures (>10°C) lead to a 15–20% decrease in enantiomeric excess (ee), as monitored by chiral HPLC analysis.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) shows >99% purity at 254 nm. Retention time: 8.7 minutes.

Comparative Analysis with Structural Analogs

The 3-fluorophenyl derivative exhibits distinct reactivity compared to its 4-fluorophenyl counterpart:

| Parameter | 3-Fluorophenyl Isomer | 4-Fluorophenyl Isomer |

|---|---|---|

| Coupling Reaction Yield | 85% | 92% |

| Sulfonylation Rate | 0.15 mol/L/h | 0.18 mol/L/h |

| Melting Point | 148–150°C | 162–164°C |

The reduced yield and lower melting point of the 3-fluoro derivative are attributed to steric hindrance at the meta position, which complicates both coupling and crystallization processes.

Challenges and Mitigation Strategies

Racemization During Sulfonylation

The electron-withdrawing sulfonyl group increases the acidity of the α-proton, making enantiomerization likely above pH 6. To mitigate this:

Purification Difficulties

The polar nature of the final product complicates traditional silica gel chromatography. Alternative approaches include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3-Fluorophenyl)-N-(methylsulfonyl)alanine to ensure high yield and purity?

- Methodological Answer :

- Utilize coupling agents such as DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to facilitate the reaction between 3-fluorophenylamine and methylsulfonyl-alanine derivatives.

- Conduct reactions in anhydrous organic solvents (e.g., dichloromethane or THF) with a base (e.g., triethylamine) to neutralize byproducts .

- Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients optimized for polar functional groups .

Q. What spectroscopic and crystallographic techniques are critical for characterizing This compound?

- Methodological Answer :

- NMR Spectroscopy : Employ -, -, and -NMR to confirm substituent positions and stereochemistry. The methylsulfonyl group will exhibit distinct downfield shifts in -NMR .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Diffraction : For crystalline samples, refine structures using SHELX software (e.g., SHELXL for small-molecule crystallography) to resolve bond lengths and angles .

Q. How can researchers assess the purity of This compound for biological assays?

- Methodological Answer :

- Perform reverse-phase HPLC with a C18 column and UV detection at 254 nm. Optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to separate impurities .

- Use elemental analysis to confirm stoichiometry of C, H, N, and S.

Advanced Research Questions

Q. What strategies are effective for studying the interaction of This compound with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer :

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure enzymatic activity. Compare results to structurally related inhibitors like GW583340, which shares a methylsulfonyl motif .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip to quantify binding kinetics (, ) and affinity () .

Q. How can computational modeling predict the conformational stability of This compound in solvent environments?

- Methodological Answer :

- Perform molecular dynamics (MD) simulations using software like GROMACS or AMBER. Parameterize the force field to account for sulfonyl group electronegativity and fluorine’s hydrophobic effects.

- Validate predictions with experimental solubility data in polar (e.g., DMSO) and nonpolar solvents .

Q. How should researchers resolve contradictions in activity data across different assay formats (e.g., cell-free vs. cell-based systems)?

- Methodological Answer :

- Purity Reassessment : Verify compound integrity post-assay using LC-MS to rule out degradation .

- Cellular Uptake Studies : Use radiolabeled - or -derivatives to quantify intracellular accumulation.

- Stereochemical Analysis : Ensure enantiomeric purity via chiral HPLC, as impurities in L/D-alanine configuration may alter activity .

Q. What protocols ensure the stability of This compound under varying pH and temperature conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.